molecular formula C19H23NO6 B14979160 2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid

2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid

Cat. No.: B14979160
M. Wt: 361.4 g/mol
InChI Key: OHLPCNJMPWHYJG-UHFFFAOYSA-N
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Description

The compound 2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is a coumarin derivative with a unique hybrid structure. Its core consists of a 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl group linked to a propanoyl-amino butanoic acid side chain. Coumarins are renowned for their biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties.

Key structural features:

  • Coumarin core: 7-methoxy and 4,8-dimethyl substituents.
  • Side chain: Propanoyl-amino butanoic acid, contributing polarity and hydrogen-bonding capacity.
  • Molecular formula: C₂₀H₂₃NO₇ (molecular weight: 389.40 g/mol).

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

2-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C19H23NO6/c1-5-14(18(22)23)20-16(21)9-7-13-10(2)12-6-8-15(25-4)11(3)17(12)26-19(13)24/h6,8,14H,5,7,9H2,1-4H3,(H,20,21)(H,22,23)

InChI Key

OHLPCNJMPWHYJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)CCC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid typically involves the following steps:

    Synthesis of 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl: This intermediate can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

    Formation of the propanoyl derivative: The 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to form the propanoyl derivative.

    Coupling with butanoic acid: The final step involves coupling the propanoyl derivative with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the chromen ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen ring, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the propanoyl and butanoic acid moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Hydroxylated derivatives of the chromen ring.

    Reduction: Alcohol derivatives of the chromen ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives with potential biological activities.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its coumarin core.

    Medicine: Explored for its potential use in developing new anticoagulant drugs.

    Industry: Utilized in the synthesis of dyes, fragrances, and optical brighteners due to its chromen structure.

Mechanism of Action

The mechanism of action of 2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is primarily attributed to its interaction with various molecular targets:

    Antimicrobial Activity: The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.

    Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.

    Anticoagulant Activity: The compound can inhibit the activity of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors, thereby preventing blood clot formation.

Comparison with Similar Compounds

Methodological Considerations

Structural comparisons rely on computational modeling and crystallographic data. Programs like SHELXL and SHELXT () are critical for resolving bond lengths and angles, which influence molecular interactions . For example, the coumarin core’s planarity and substituent orientations can be precisely mapped to predict binding modes.

Biological Activity

2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is a compound derived from the coumarin family, known for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound.

The compound's molecular formula is C15H18N2O5C_{15}H_{18}N_{2}O_{5}, with a molecular weight of approximately 306.31 g/mol. The structure features a coumarin moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₅
Molecular Weight306.31 g/mol
Purity>98%
CAS Number701283-97-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the coumarin structure followed by amide bond formation with butanoic acid derivatives.

Antitumor Activity

Recent studies have investigated the antitumor potential of compounds similar to this compound. For instance, derivatives of coumarins have shown significant activity against various cancer cell lines:

  • Mechanism of Action : The antitumor effects are often attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation.
  • Case Study : A study demonstrated that a related coumarin derivative exhibited an IC50 value of 6.7 µg/mL against CCRF-CEM leukemia cells, indicating potent activity compared to other synthesized analogs .

Anti-inflammatory Properties

Coumarin derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and modulate immune responses.

  • Research Findings : In vitro assays have shown that certain coumarins can suppress lipopolysaccharide-induced inflammation in mouse splenocytes, suggesting potential therapeutic applications in inflammatory diseases .

Antiviral Activity

The antiviral potential of coumarin derivatives has been explored, with some compounds demonstrating efficacy against herpes simplex virus type 1 (HSV-1).

  • Study Results : Compounds similar to this compound showed moderate inhibition of viral replication in cell cultures, highlighting their potential as antiviral agents .

Summary of Biological Activities

Activity TypeObservations
AntitumorInduces apoptosis; IC50 = 6.7 µg/mL in leukemia cells
Anti-inflammatorySuppresses cytokine production in vitro
AntiviralModerate inhibition of HSV replication

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